molecular formula C8H9ClN2 B12955392 5-Chloro-6-cyclopropylpyridin-3-amine

5-Chloro-6-cyclopropylpyridin-3-amine

Cat. No.: B12955392
M. Wt: 168.62 g/mol
InChI Key: SRONKEWMBYHBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Chloro-6-cyclopropylpyridin-3-amine is a distinct molecule that sits (B43327) at the intersection of several important classes of chemical structures. Its relevance is best understood by first appreciating the foundational components of its architecture: the pyridine (B92270) scaffold and the functionalized amine group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

5-chloro-6-cyclopropylpyridin-3-amine

InChI

InChI=1S/C8H9ClN2/c9-7-3-6(10)4-11-8(7)5-1-2-5/h3-5H,1-2,10H2

InChI Key

SRONKEWMBYHBEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=N2)N)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 6 Cyclopropylpyridin 3 Amine and Its Precursors

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The synthesis of intricately substituted pyridines such as 5-Chloro-6-cyclopropylpyridin-3-amine necessitates a well-devised strategy for introducing various functional groups onto the pyridine core. The inherent electron-deficient nature of the pyridine ring governs the applicable reaction types and requisite conditions.

Halogenation of Pyridin-3-amine Derivatives

A critical step in the synthesis is the regioselective introduction of a chlorine atom at the 5-position of a pyridin-3-amine precursor. Direct chlorination of pyridin-3-amine can be complicated, often leading to a mixture of products. A more controlled approach involves the use of N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent. The reaction is typically performed in a suitable solvent like acetonitrile. The directing effect of the amino group at the 3-position generally favors substitution at the ortho and para positions (2, 4, and 6). To achieve the desired 5-chloro substitution, the reaction often starts with a pyridin-3-amine derivative that is already substituted at the 2- or 6-position, thereby sterically and electronically guiding the chlorination to the 5-position.

Introduction of Cyclopropyl (B3062369) Moieties via Cross-Coupling Reactions

The incorporation of a cyclopropyl group onto the pyridine ring is most efficiently accomplished through palladium-catalyzed cross-coupling reactions. These methods are highly valued for their functional group tolerance and high degree of control. The Suzuki-Miyaura and Negishi cross-coupling reactions are prominent in this context. These reactions typically involve coupling a halogenated pyridine with an organometallic cyclopropyl reagent in the presence of a palladium catalyst.

Palladium-Catalyzed Transformations in the Synthesis of Substituted Pyridines

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are essential for constructing complex molecules like this compound.

Suzuki-Miyaura Coupling for Cyclopropyl Attachment

The Suzuki-Miyaura coupling is a widely employed method for attaching the cyclopropyl group to the 6-position of the pyridine ring. This reaction typically involves the coupling of a 6-halo-5-chloropyridin-3-amine intermediate with cyclopropylboronic acid or its pinacol (B44631) ester derivative. The success of the reaction is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent system.

Component Examples
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Ligand PPh₃, S-Phos, X-Phos
Base K₂CO₃, Na₂CO₃, K₃PO₄
Solvent Toluene/Water, Dioxane/Water
Representative components for Suzuki-Miyaura coupling in the synthesis of cyclopropyl-substituted pyridines.

Palladium-Catalyzed Amination Techniques

While the target molecule already possesses an amino group, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are crucial for the synthesis of a broader range of substituted pyridin-3-amines. This reaction facilitates the formation of a carbon-nitrogen bond between a halopyridine and an amine. This methodology is instrumental in creating diverse analogs by varying the amine coupling partner, although it may not be the primary route for introducing the 3-amino group in this compound if the synthesis starts from a pre-aminated pyridine.

Conversions from Related Halogenated Pyridine Intermediates

The synthesis of this compound often proceeds through various halogenated pyridine intermediates. A common strategy involves starting with a di- or tri-halogenated pyridine and sequentially introducing the desired functional groups. For instance, a synthetic pathway could commence with a compound like 2,3,5-trichloropyridine. Through a series of selective reactions, such as nucleophilic aromatic substitution to introduce the amine at the 3-position followed by a regioselective Suzuki-Miyaura coupling to install the cyclopropyl group at the 6-position, the target molecule can be constructed. The order and conditions of these reactions are meticulously controlled to ensure the formation of the correct isomer.

Synthesis from Brominated Pyridin-3-amine Analogues

A primary and effective route to this compound involves the use of a brominated pyridin-3-amine analogue as a key intermediate. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this approach, enabling the formation of the crucial carbon-carbon bond between the pyridine ring and the cyclopropyl moiety.

The synthesis typically commences with a precursor such as 6-Bromo-5-chloropyridin-3-amine . This starting material provides the necessary chloro and amino functionalities already in place. The bromine atom at the 6-position serves as an excellent handle for the subsequent cross-coupling reaction due to its higher reactivity compared to the chlorine atom at the 5-position.

The core of this methodology is the palladium-catalyzed Suzuki-Miyaura coupling with a cyclopropylboron reagent, most commonly cyclopropylboronic acid or its more stable trifluoroborate salt derivative. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand. nih.govmdpi.com A base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid and to facilitate the catalytic cycle. nih.govmdpi.com The reaction is generally performed in a solvent system like a mixture of 1,4-dioxane (B91453) and water. mdpi.com

The conditions for this transformation are selected to favor the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further derivatization if needed. This selectivity is a well-established principle in palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst Base Solvent Product

This method is highly valued for its functional group tolerance and generally good yields, making it a robust choice for synthesizing the target compound.

Cyanation Reactions for Specific Derivatives

The 5-chloro substituent on the pyridine ring of the target compound or its precursors can be converted to a cyano group, leading to the synthesis of important nitrile derivatives. These derivatives are valuable as intermediates for creating other functional groups, such as carboxylic acids or tetrazoles. A plausible transformation involves the cyanation of this compound itself to produce 5-Cyano-6-cyclopropylpyridin-3-amine .

This conversion can be achieved through various modern cyanation protocols, which have largely replaced the use of highly toxic reagents like cuprous cyanide. Palladium-catalyzed cyanation reactions are among the most effective methods. These reactions can employ less toxic and more manageable cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).

The reaction would involve treating this compound with the chosen cyanide source in the presence of a palladium catalyst system. The selection of the ligand is critical to ensure good reactivity and to prevent catalyst deactivation by the amine group on the substrate. Ligands such as Xantphos or various biaryl phosphines have proven effective in similar C-Cl bond cyanations. The reaction conditions, including solvent (e.g., DMF, DMA) and temperature, are optimized to drive the reaction to completion.

Table 2: Plausible Cyanation Reaction of a Derivative

Substrate Cyanide Source Catalyst System Product

This transformation highlights the versatility of the synthesized this compound as a platform for accessing a wider range of functionalized pyridine derivatives.

Exploration of Sustainable and Efficient Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes, often guided by the principles of green chemistry. For a molecule like this compound, this involves exploring routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Further enhancements in sustainability can be achieved through:

Catalysis: Employing highly efficient and recyclable catalysts, such as heterogeneous catalysts or novel pincer-ligand-based iridium catalysts, can significantly improve the process. nih.govorganic-chemistry.org

Alternative Energy Sources: The use of microwave irradiation can dramatically shorten reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.net

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or propylene (B89431) carbonate is a key aspect of sustainable synthesis. researchgate.net

Table 3: Principles of Green Chemistry in Synthesis

Principle Application to Pyridine Synthesis
Atom Economy Use of multicomponent reactions to incorporate most atoms from reactants into the final product.
Use of Catalysis Employing recyclable heterogeneous or highly efficient homogeneous catalysts to reduce waste.
Benign Solvents Replacing hazardous solvents with water, ethanol, or other green alternatives.

By integrating these sustainable and efficient methodologies, the synthesis of this compound and its derivatives can be optimized to be both economically viable and environmentally responsible.

Chemical Reactivity and Derivatization Pathways of 5 Chloro 6 Cyclopropylpyridin 3 Amine

Transformations Involving the Primary Amine Functionality

The primary amine group at the 3-position of the pyridine (B92270) ring is a versatile handle for a variety of chemical modifications, including diazotization, acylation, and alkylation reactions.

Diazotization Reactions Leading to Substituted Pyridines

The conversion of the primary amino group into a diazonium salt is a classic transformation in aromatic chemistry, opening pathways to a wide array of functional groups. For 3-aminopyridines, this reaction is typically carried out by treatment with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, or with an alkyl nitrite like t-butyl nitrite under anhydrous conditions. google.comgoogle.com The resulting diazonium salt is often unstable and can be used in situ to introduce various substituents onto the pyridine ring. nih.gov For instance, diazotization of 3-amino-2-chloropyridine (B31603) followed by treatment with cuprous halides (Sandmeyer reaction) can yield dihalopyridine derivatives. google.com While specific examples for 5-Chloro-6-cyclopropylpyridin-3-amine are not extensively documented in publicly available literature, the general reactivity of 3-aminopyridines suggests its susceptibility to such transformations. google.comgoogle.com

Table 1: Potential Diazotization-based Transformations of this compound

Reagent(s)Product TypeGeneral Reference
NaNO₂, HCl/H₂O5-Chloro-6-cyclopropylpyridin-3-ol google.com
NaNO₂, HBr/CuBr3-Bromo-5-chloro-6-cyclopropylpyridine google.com
t-Butyl nitrite, KI5-Chloro-6-cyclopropyl-3-iodopyridine google.com

Acylation and Alkylation Reactions for Amine Functionalization

The primary amine of this compound readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. youtube.comlibretexts.org This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct. wikipedia.orgacs.org For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov This transformation is significant as the resulting amide can influence the electronic properties and subsequent reactivity of the pyridine ring. nih.gov

Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. youtube.comwikipedia.org These reactions can sometimes lead to mixtures of mono- and poly-alkylated products. researchgate.net To achieve selective mono-alkylation, methods involving the formation of lithioaminoanions followed by reaction with an alkyl halide have been developed for aminopyridines. researchgate.net Another approach involves the use of N-aminopyridinium salts which undergo self-limiting alkylation. nih.gov

Table 2: Representative Acylation and Alkylation Reactions for Aminopyridines

Reaction TypeReagent(s)Product Functional GroupGeneral Reference
AcylationAcetyl chloride, PyridineAcetamide youtube.comwikipedia.org
AcylationAcetic anhydrideAcetamide nih.gov
AlkylationAlkyl iodide, Cs₂CO₃Secondary amine nih.gov
Alkylationn-BuLi, Alkyl bromideSecondary amine researchgate.net

Reactivity at the Halogen Substituent (Chlorine)

The chlorine atom at the 5-position of the pyridine ring is a key site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Nucleophilic Aromatic Substitution Dynamics

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. youtube.comwikipedia.org While the chlorine in this compound is at the meta-position relative to the ring nitrogen, making it less reactive than halogens at the 2- or 4-positions, substitution can still be achieved, often under more forcing conditions like elevated temperatures. youtube.comvaia.com The presence of the electron-donating amino group at the 3-position and the cyclopropyl (B3062369) group at the 6-position can also influence the reactivity of the C5-Cl bond towards nucleophiles. Common nucleophiles used in SNAr reactions with chloropyridines include alkoxides, amines, and thiols. youtube.comresearchgate.net

Further Cross-Coupling Reactions at the Halogenated Position

The chlorine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl or vinyl-substituted pyridine. nih.govlibretexts.org While chloroarenes are generally less reactive than bromo or iodoarenes, the use of specialized phosphine (B1218219) ligands can facilitate the coupling. nih.govlibretexts.org For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been successfully demonstrated. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds, coupling the chloropyridine with a primary or secondary amine. libretexts.orgorganic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. The use of bulky, electron-rich phosphine ligands is crucial for the efficient coupling of less reactive chloroarenes. libretexts.orgnih.gov

Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an alkynylpyridine. organic-chemistry.orgnih.govwikipedia.orglibretexts.org Copper-free protocols have also been developed. nih.gov

Heck Coupling: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a vinyl-substituted pyridine. organic-chemistry.orgresearchgate.netwikipedia.org

Table 3: Potential Cross-Coupling Reactions at the C5-Position

Reaction NameCoupling PartnerCatalyst System (Typical)Product TypeGeneral Reference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₃PO₄5-Aryl-6-cyclopropylpyridin-3-amine nih.gov
Buchwald-HartwigSecondary aminePd₂(dba)₃, BINAP, NaOtBu5-(Dialkylamino)-6-cyclopropylpyridin-3-amine chemspider.com
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N5-Alkynyl-6-cyclopropylpyridin-3-amine organic-chemistry.orgwikipedia.org
HeckAlkenePd(OAc)₂, P(o-tol)₃, Et₃N5-Alkenyl-6-cyclopropylpyridin-3-amine organic-chemistry.orgwikipedia.org

Chemical Modifications of the Cyclopropyl Ring

The cyclopropyl group, while generally stable, can participate in specific chemical reactions, often involving ring-opening or expansion, particularly when activated by adjacent functional groups or under specific catalytic conditions. youtube.comnih.govnih.gov The electronic properties of the cyclopropyl group can influence the reactivity of the pyridine ring through conjugation. researchgate.net Reactions such as radical-mediated ring-opening/cyclization have been observed for cyclopropane (B1198618) derivatives. nih.gov Additionally, ring expansion of cyclopropyl ketones to cyclopentanones has been reported. nih.gov While specific modifications of the cyclopropyl ring on this compound are not widely reported, the potential for such transformations exists, offering pathways to more complex heterocyclic structures. youtube.comrsc.org

Oxidative and Reductive Transformations of the Cyclopropyl Moiety

The cyclopropyl group, while generally considered a stable saturated ring system, possesses inherent strain energy that can render it susceptible to specific oxidative and reductive transformations. The reactivity of the cyclopropyl moiety in this compound is influenced by the electronic nature of the substituted pyridine ring and the presence of the amino group.

Oxidative Transformations:

The oxidation of cyclopropylamines can lead to ring-opening reactions, a process that has been observed in various chemical and biological systems. While specific studies on this compound are not extensively documented in the public domain, the general reactivity of cyclopropylamines provides insights into its potential transformations. For instance, enzymatic oxidation, such as that mediated by cytochrome P450, can initiate the cleavage of the cyclopropane ring. This often proceeds through a single-electron transfer (SET) mechanism from the nitrogen atom, leading to the formation of a radical cation intermediate. This intermediate can then undergo ring opening to form a more stable acyclic radical, which can be further oxidized to various products.

In the context of synthetic chemistry, oxidative cleavage of the cyclopropyl ring can be achieved using various reagents. Oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives have been reported, often initiated by radicals generated from peroxides or other oxidants. nih.gov These reactions can lead to the formation of functionalized acyclic products. For example, silver(I)-catalyzed oxidative ring-opening of cyclopropanols with heteroarenes has been shown to yield carbonyl-containing alkyl-substituted heteroarenes through a selective C(sp³)–C(sp³) bond cleavage and C–H activation. nih.gov While the target molecule is a cyclopropylamine (B47189) and not a cyclopropanol, these findings highlight the potential for transition metal-catalyzed oxidative C-C bond cleavage of the cyclopropyl ring.

It is important to note that the presence of the electron-withdrawing chloro- and pyridyl- groups on the cyclopropane ring can influence its susceptibility to oxidation. These groups can affect the stability of potential intermediates and thus direct the course of the reaction.

Reductive Transformations:

The reduction of cyclopropyl groups typically requires harsh conditions due to the strength of the C-C bonds. Catalytic hydrogenation of a cyclopropane ring is generally difficult unless it is activated by adjacent functional groups. For instance, cyclopropyl ketones can undergo reductive ring opening under certain conditions.

In the case of this compound, the cyclopropyl ring is attached to an aromatic pyridine ring. Reductive cleavage of such systems is not a commonly observed transformation under standard catalytic hydrogenation conditions that might, for example, reduce the pyridine ring itself. However, specific iron-catalyzed asymmetric reductive cross-coupling reactions have been shown to proceed via a radical mechanism that can involve ring-opened intermediates when a cyclopropyl-containing substrate is used. acs.org For example, a radical clock experiment using (iodomethyl)cyclopropane (B1302965) resulted in the formation of a ring-opened product. acs.org This suggests that under specific reductive conditions involving single-electron transfer, the cyclopropyl ring in the target molecule could potentially undergo cleavage.

The presence of the amino group could also play a role in directing reductive transformations, potentially through the formation of metal complexes that facilitate electron transfer and subsequent ring opening.

Table of Reaction Types and Potential Products:

TransformationReagent/Condition (General)Potential Product Type from this compound
Oxidative Ring Opening Cytochrome P450 (enzymatic)Acyclic amine derivatives
Radical initiators (e.g., peroxides)Functionalized acyclic amines
Transition metal catalysts (e.g., Ag(I))Carbonyl-containing acyclic amines
Reductive Ring Opening Fe-catalysis with reductant (radical conditions)Acyclic amine derivatives

Advanced Chemical Derivatization and Scaffold Construction

Design and Synthesis of Complex Heterocyclic Systems Incorporating the 5-Chloro-6-cyclopropylpyridin-3-amine Core

The aminopyridine core is a well-established precursor for the synthesis of a variety of heterocyclic systems. The presence of both a nucleophilic amino group and the pyridine (B92270) ring nitrogen enables its use in condensation and cyclization reactions to build fused ring structures.

The 3-aminopyridine (B143674) moiety within the target compound is a key functional group for the construction of fused heterocyclic systems. While direct literature on the cyclization reactions of this compound is limited, the reactivity of analogous aminopyridines provides a strong precedent for its potential transformations. For instance, 2-aminopyridines are widely used in the synthesis of imidazo[1,2-a]pyridines through reactions with α-haloketones. researchgate.net By analogy, the 3-amino group of this compound can act as a dinucleophile.

One potential pathway involves the reaction of the 3-amino group and the pyridine ring nitrogen (N1) with suitable bifunctional electrophiles. For example, reaction with a β-keto ester could lead to the formation of a fused pyridopyrimidine ring system. The initial condensation would likely occur between the exocyclic amino group and the ketone, followed by cyclization of the resulting enamine onto the ester, driven by the nucleophilicity of the pyridine nitrogen.

Furthermore, reactions with dicarbonyl compounds or their equivalents can pave the way for other fused systems. The specific regiochemistry of these cyclizations would be dictated by the nature of the electrophilic partner and the reaction conditions. The synthesis of fused polyheterocycles, such as naphthyridines and their aza-analogues, often proceeds from ortho-disubstituted pyridines, which can be accessed via functionalization of the core molecule. rsc.org

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. jlu.edu.cn Amines are common components in many well-known MCRs, and this compound is well-suited to participate in such transformations.

One of the most prominent MCRs involving amines is the Ugi reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. The 3-amino group of the title compound could readily serve as the amine component in a Ugi or a related Passerini reaction. Similarly, in a Strecker-type reaction, it could react with an aldehyde and a cyanide source (like trimethylsilyl (B98337) cyanide) to form α-aminonitriles, which are versatile intermediates for the synthesis of amino acids and other nitrogen-containing heterocycles. researchgate.net

The utility of aminopyridines in MCRs has been demonstrated in the synthesis of 3-aminoimidazo[1,2-a]pyridines through a one-pot, four-component coupling process. nih.govresearchgate.net This highlights the potential for developing novel MCRs that incorporate the this compound scaffold to generate diverse chemical libraries with high efficiency. The presence of the chlorine atom also offers a handle for post-MCR modification via cross-coupling reactions, further expanding the accessible chemical space.

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds to enhance their biological activity and pharmacokinetic properties. The this compound scaffold presents multiple points for modification, making it an excellent candidate for SAR exploration.

A systematic SAR study on derivatives of this compound would involve modifying each of its key substituents to probe their influence on a target biological activity.

Modification of the 3-Amino Group: The amino group can be acylated, alkylated, or used as a nucleophile to form ureas, thioureas, or sulfonamides. This allows for the introduction of a wide variety of functional groups that can alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile.

Modification of the 5-Chloro Group: The chlorine atom is a prime site for modification via transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings can be employed to introduce new aryl, heteroaryl, alkyl, or amino substituents at this position. This allows for extensive exploration of the steric and electronic requirements of the binding pocket.

Modification of the 6-Cyclopropyl Group: The cyclopropyl (B3062369) ring can be replaced with other small alkyl or cycloalkyl groups (e.g., methyl, ethyl, cyclobutyl) to investigate the impact of ring size and steric bulk in this region of the molecule. Alternatively, derivatives of the cyclopropyl group itself could be synthesized prior to its installation on the pyridine ring.

The following table outlines a hypothetical SAR exploration strategy:

Modification Site Reaction Type Potential New Substituents (R) Purpose of Modification
3-Amino GroupAcylation-NHC(O)RIntroduce amide functionality, vary R group
3-Amino GroupReductive Amination-NHCH₂RIntroduce substituted alkylamines
3-Amino GroupSulfonylation-NHSO₂RIntroduce sulfonamide functionality
5-Chloro GroupSuzuki CouplingAryl, HeteroarylExplore impact of aromatic systems
5-Chloro GroupSonogashira Coupling-C≡CRIntroduce linear, rigid alkynes
5-Chloro GroupBuchwald-Hartwig-NHR, -ORIntroduce new C-N or C-O bonds
6-Cyclopropyl GroupAnalog SynthesisMethyl, Ethyl, CyclobutylModulate steric bulk and lipophilicity

The data generated from systematic modifications are used to build an SAR model. The correlation of structural changes with functional activity provides insights into the molecular interactions between the compound and its biological target.

For instance, if introducing a bulky aryl group at the 5-position via a Suzuki coupling leads to a significant increase in potency, it might suggest the presence of a large hydrophobic pocket in the target protein that can accommodate this group. Conversely, if small, electron-donating groups on this new aryl substituent are favored, it could point towards specific electronic or hydrogen-bonding interactions. nih.gov

Similarly, modifications to the 3-amino group can probe interactions within the active site. For example, converting the amine to a sulfonamide introduces a strong hydrogen bond acceptor (the SO₂) and a hydrogen bond donor (the N-H). The observed activity of such derivatives can clarify the role of hydrogen bonding in ligand recognition. nih.gove3s-conferences.org

Changes in the 6-position substituent from cyclopropyl to other alkyl groups would reveal the sensitivity of the binding site to steric hindrance. The cyclopropyl group itself imparts a degree of conformational rigidity and a specific electronic character that may be crucial for activity. Understanding these relationships is key to designing next-generation derivatives with improved potency and selectivity.

Applications As a Pivotal Chemical Building Block and Synthetic Intermediate

Contribution to the Synthesis of Diverse Organic Molecules

Recent research has highlighted the utility of 5-Chloro-6-cyclopropylpyridin-3-amine as a key intermediate in the synthesis of sophisticated organic molecules, most notably in the area of kinase inhibitors. A significant example is its use in the preparation of indazole compounds that act as PKMYT1 kinase inhibitors, which are being investigated for their potential in cancer therapy. google.com

The synthesis of this compound itself involves a palladium-catalyzed Suzuki coupling reaction. In a documented procedure, 6-bromo-5-chloro-pyridin-3-amine is reacted with cyclopropylboronic acid in the presence of a palladium catalyst such as Pd(dppf)Cl₂ and a base like cesium carbonate in a 1,4-dioxane (B91453) solvent. google.com The mixture is heated to facilitate the cross-coupling, resulting in the formation of this compound in good yield. google.com

This newly synthesized aminopyridine derivative then serves as a crucial building block for constructing more complex molecular architectures. For instance, it can undergo further reactions, such as bromination, to introduce additional reactive sites, thereby enabling its incorporation into larger, more elaborate structures. google.com The compound has also been listed in patents related to the synthesis of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, indicating its broader utility in the development of therapeutic agents. google.comgoogle.com

Precursor Role in the Development of Advanced Chemical Entities

The primary role of this compound is to serve as a precursor for advanced chemical entities with potential biological activity. Its structure is strategically designed to be integrated into larger molecules. Following its synthesis, the compound can be further modified to create more complex intermediates.

A notable transformation is the regioselective bromination of this compound. Using a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as N,N-Dimethylformamide (DMF) at a controlled temperature, a bromine atom can be introduced onto the pyridine (B92270) ring, yielding 2-bromo-5-chloro-6-cyclopropylpyridin-3-amine. google.com This subsequent intermediate is then primed for further coupling reactions, demonstrating the role of this compound as a foundational element in a multi-step synthetic strategy aimed at producing complex drug candidates. google.com

Utility in Methodological Organic Chemistry Research

While not the subject of foundational methodological studies, the application of this compound in the synthesis of complex molecules like kinase inhibitors showcases its utility in contemporary organic synthesis. The successful incorporation of this building block into a multi-step synthesis of a potential therapeutic agent underscores the practical application of modern synthetic methodologies. The synthesis of the parent compound via a Suzuki coupling and its subsequent functionalization are representative of the types of transformations that are at the forefront of pharmaceutical and materials science research. The reliable and efficient synthesis and subsequent reactions of this compound are a testament to the advanced state of cross-coupling chemistry and its impact on the rapid assembly of complex molecular targets.

Future Directions and Emerging Research Trajectories

Development of Novel and Green Synthetic Methodologies for its Production

The sustainable and efficient synthesis of 5-Chloro-6-cyclopropylpyridin-3-amine is a paramount objective for its broader application. Future research will likely focus on developing novel and green synthetic methodologies that are not only environmentally benign but also economically viable.

Current synthetic routes often rely on multi-step processes that may involve harsh reagents and generate significant waste. beilstein-journals.org A promising future direction lies in the adoption of one-pot multicomponent reactions. nih.govacs.org These reactions, which combine three or more reactants in a single operation, offer a streamlined approach to constructing the pyridine (B92270) core, potentially reducing reaction time, energy consumption, and the need for purification of intermediates. nih.govresearchgate.net The use of environmentally friendly solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are also critical areas of exploration. nih.gov

Furthermore, the application of green catalysts is a key research trajectory. This includes the investigation of reusable solid acid catalysts, and biocatalysts to drive the synthesis with high efficiency and selectivity. Microwave-assisted organic synthesis (MAOS) has already demonstrated its potential in accelerating the synthesis of pyridine derivatives, offering advantages such as shorter reaction times and improved yields. nih.govacs.org Future work could explore the optimization of microwave parameters for the synthesis of this compound and its analogues.

A comparative analysis of conventional versus green synthetic approaches for related pyridine derivatives highlights the potential for significant improvements in sustainability.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

FeatureConventional SynthesisGreen Synthesis
Reaction Steps Often multi-stepFrequently one-pot
Solvents Often hazardous organic solventsWater, bio-solvents, or solvent-free
Catalysts Often stoichiometric and non-recyclableCatalytic and often recyclable
Energy Consumption Typically higher due to longer reaction timesLower, especially with microwave assistance
Waste Generation HigherLower

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique electronic and steric properties of this compound, conferred by the chloro, amino, and cyclopropyl (B3062369) substituents, open up a vast and underexplored reactivity landscape.

The chlorine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Future research should delve into the development of novel catalytic systems for these transformations, focusing on catalysts that exhibit high activity and selectivity under mild conditions.

The cyclopropyl group, with its inherent ring strain and unique orbital hybridization, offers opportunities for novel ring-opening and rearrangement reactions. scientificupdate.com Investigating the catalytic or photochemical activation of the cyclopropyl ring could lead to the discovery of unprecedented transformation pathways, yielding novel molecular scaffolds with potential biological activity. The enhanced π-character of the C-C bonds in the cyclopropyl ring can also influence its reactivity in various chemical transformations. nih.gov

Furthermore, the interplay between the amino group and the pyridine ring nitrogen can be exploited for the regioselective functionalization of the heterocyclic core. Understanding and controlling this interplay will be crucial for the rational design of new derivatives with tailored properties.

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet the potential industrial demand for this compound and its derivatives, the development of scalable and continuous manufacturing processes is essential. Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages in this regard. bohrium.comnih.govresearchgate.netuc.pt

The integration of the synthesis of this compound into a continuous flow system can lead to enhanced reaction control, improved safety, and higher product consistency. bohrium.comsci-hub.se Flow reactors provide superior heat and mass transfer, which can be particularly beneficial for highly exothermic or fast reactions. nih.gov This technology also facilitates the safe handling of hazardous intermediates and reagents by minimizing their accumulation in the reactor. nih.gov

Automation is a key enabler for the efficient operation of flow chemistry systems. researchgate.net The use of automated platforms allows for high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and unattended, continuous production. researchgate.net Future research should focus on the design and implementation of fully automated flow synthesis platforms for this compound, incorporating in-line analytical techniques for real-time monitoring and process control.

The potential for telescoping multiple reaction steps into a single continuous sequence without the need for intermediate isolation and purification is a significant advantage of flow chemistry that should be explored for the synthesis of this compound. uc.pt

Computational-Driven Discovery and Design of New Chemical Entities Based on the Core Structure

The core structure of this compound serves as a valuable starting point for the computational design of new chemical entities with tailored biological activities. researchgate.netacs.orgmdpi.com In silico methods are poised to play a pivotal role in accelerating the discovery and optimization of novel drug candidates based on this scaffold. mdpi.com

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational tools that can be employed to design new molecules with high affinity and selectivity for specific biological targets, such as protein kinases. researchgate.netmdpi.com The pyridine scaffold is a common feature in many approved kinase inhibitors, and the unique substitution pattern of this compound offers opportunities for designing novel inhibitors with improved pharmacological profiles. researchgate.netnih.govnih.gov

Molecular dynamics (MD) simulations can provide valuable insights into the dynamic behavior of ligands within the binding site of a target protein, aiding in the optimization of ligand-receptor interactions. acs.org Quantitative structure-activity relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of derivatives of this compound with their biological activity, guiding the design of more potent compounds.

The cyclopropyl group, in particular, is known to favorably impact the properties of drug molecules by enhancing potency, improving metabolic stability, and reducing off-target effects. scientificupdate.comnih.govresearchgate.netsemanticscholar.org Computational studies can be used to predict how modifications to the cyclopropyl group or its surrounding environment will affect these properties.

Table 2: Key Computational Approaches for Drug Discovery

ApproachDescriptionApplication for this compound
Structure-Based Drug Design (SBDD) Utilizes the 3D structure of the target protein to design ligands with high binding affinity.Design of novel kinase inhibitors targeting the ATP-binding site.
Ligand-Based Drug Design (LBDD) Employs the knowledge of known active ligands to design new molecules with similar properties.Development of pharmacophore models based on known active compounds.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to understand their dynamic behavior.Predicting the binding stability and conformational changes of derivatives in a protein active site.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models to correlate chemical structure with biological activity.Predicting the biological activity of newly designed derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.